rac Nebivolol-d4 (Major)

LC-MS/MS MRM Quantitation Stable Isotope Labeling

Quantifying nebivolol in biological matrices demands an internal standard that mirrors analyte behavior without endogenous interference. Unlabeled nebivolol co-elutes with target; non-deuterated analogs diverge in extraction and ionization. rac Nebivolol-d4 (Major) eliminates these failures. - +4 Da mass shift (m/z 410.10) enables baseline separation from nebivolol (m/z 406.10) with minimal cross-talk - Non-exchangeable deuterium prevents H/D back-exchange; stable >1 month at -20°C - FDA-validated: 0.15-40.4 ng/mL linear range; enantiomer-specific at 20.0-6000 pg/mL (r² > 0.99)

Molecular Formula C22H25F2NO4
Molecular Weight 409.5 g/mol
Cat. No. B564555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Nebivolol-d4 (Major)
Synonymsα,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]-d4;  α,α’-(Iminodimethylene)bis[6-fluoro-2-chromanmethanol]-d4;  dl-Nebivolol-d4;  Narbivolol-d4;  R-65824-d4; 
Molecular FormulaC22H25F2NO4
Molecular Weight409.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/i11D2,12D2
InChIKeyKOHIRBRYDXPAMZ-AREBVXNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Nebivolol-d4 (Major): Procurement Specification for Deuterated Beta-Blocker LC-MS/MS Internal Standard


rac Nebivolol-d4 (Major) (CAS: 1219407-55-2, molecular formula: C₂₂H₂₁D₄F₂NO₄) is a tetradeuterated racemic form of nebivolol, a cardioselective β1-adrenergic receptor antagonist . The compound incorporates four stable deuterium (²H) atoms at non-exchangeable positions on the ethanolamine backbone, yielding a nominal mass shift of +4 Da relative to unlabeled nebivolol (parent m/z ~406 → 410) while preserving chromatographic and ionization behavior nearly identical to the native analyte . This isotopic substitution enables precise correction for matrix effects, ion suppression/enhancement, and extraction recovery variability in quantitative bioanalytical workflows employing liquid chromatography–tandem mass spectrometry (LC-MS/MS) [1]. The compound is supplied as a racemic mixture, making it analytically compatible with the quantification of nebivolol in formulations where stereoisomeric composition may vary or where simultaneous enantiomer quantification is required [2].

Why Generic Substitution Fails for rac Nebivolol-d4 (Major) in Regulated Bioanalysis


Generic substitution with unlabeled nebivolol or structurally dissimilar internal standards cannot provide equivalent analytical validity in LC-MS/MS quantification. Unlabeled nebivolol added as an internal standard is indistinguishable from endogenous analyte, rendering quantitation impossible. Use of a non-deuterated structural analog (e.g., tamsulosin, metoprolol) introduces differential extraction recovery, chromatographic retention, and ionization response relative to nebivolol, compromising the internal standard's core function of tracking analyte-specific matrix effects [1]. Among deuterated nebivolol internal standards, variants differ critically in labeling position and isotopic purity. Compounds labeled at exchangeable protons (e.g., -OH, -NH) undergo deuterium–hydrogen back-exchange in aqueous biological matrices, causing time-dependent signal drift and compromised long-term frozen stability . The specific +4 Da mass shift of rac Nebivolol-d4 (Major), achieved via deuteration at non-exchangeable carbon positions, provides a stable isotopic signature with minimal cross-talk interference from the analyte's natural M+2 or M+4 isotopologue peaks . This ensures robust quantitation across the full analytical run and across long-term pharmacokinetic studies where sample re-analysis may be required [2]. Substitution with alternative deuterated forms lacking documented matrix stability or regulatory acceptance introduces validation risk that is unacceptable in bioequivalence studies, clinical trial support, or forensic applications.

rac Nebivolol-d4 (Major): Verified Performance Specifications and Comparative Evidence for Procurement Decisions


Mass Spectrometric Differentiation: +4 Da Nominal Mass Shift with Baseline Isotopic Resolution

rac Nebivolol-d4 (Major) provides a parent ion m/z of 410.10 in positive ESI mode, representing a +4 Da mass shift from unlabeled nebivolol (m/z 406.10). Both analyte and internal standard fragment to a common product ion at m/z 151.10 [1]. In validated MRM methods using this compound, the +4 Da separation eliminates isotopic cross-talk interference that can confound quantification when using +2 Da (d2) or +3 Da (d3) labeled analogs where the natural abundance 13C isotopologue of the analyte contributes signal in the internal standard channel [2]. This mass difference exceeds the minimum +3 Da threshold recommended by regulatory guidance (EMA, FDA) for reliable LC-MS/MS bioanalysis [3].

LC-MS/MS MRM Quantitation Stable Isotope Labeling

Enantiomer Quantification: Simultaneous S-RRR and R-SSS Determination in Human Plasma

rac Nebivolol D4 was validated as the internal standard for simultaneous quantification of the two major nebivolol enantiomers (S-RRR and R-SSS) in human plasma using a chiral LC-MS/MS method. The method achieved linear calibration (r² > 0.99) over a concentration range of 20.0–6000 pg/mL for both enantiomers [1]. Precision and accuracy were within regulatory acceptance criteria: intra-day and inter-day assay precision ≤±15% (≤±20% at LLOQ), with accuracy between 85%–115% (80%–120% at LLOQ) [1].

Chiral Bioanalysis Stereoselective Pharmacokinetics Enantiomer Quantification

Pharmacokinetic Study Qualification: Validated Quantification Following 20 mg Oral Nebivolol Administration

An LC-MS/MS method using rac Nebivolol D4 as internal standard was fully validated per FDA guidelines and successfully applied to a pharmacokinetic study of nebivolol 20 mg tablets in healthy adult human subjects under fed conditions [1]. The calibration curve was linear (r² > 0.99) over a concentration range of 0.15–40.4 ng/mL. Intra-day and inter-day precision (%CV) and accuracy across six concentration levels in three validation batches met FDA acceptance criteria [1].

Clinical Pharmacokinetics Bioequivalence Study Therapeutic Drug Monitoring

Multi-Matrix Validation: Aqueous Humor and Plasma Quantification for Ocular Pharmacokinetics

rac Nebivolol-d4 was employed as internal standard for simultaneous nebivolol and labetalol quantification in both aqueous humor and plasma using a single validated LC-MS/MS method [1]. The method was linear in both matrices over 0.43–750 ng/mL for nebivolol (r² > 0.99). Accuracy (bias %) was ≤9.6% in aqueous humor and ≤11.4% in plasma; inter-day and intra-day precision (RSD %) ≤11.4% [1]. Mean recovery of nebivolol was 72.4% (aqueous humor) and 73.0% (plasma). No significant degradation was observed after 1 month storage at -20 °C [1].

Ocular Pharmacokinetics Multi-Matrix Bioanalysis Glaucoma Research

Recommended Procurement and Application Scenarios for rac Nebivolol-d4 (Major)


Regulated Bioequivalence and Clinical Pharmacokinetic Studies (CRO / Pharmaceutical)

Procure rac Nebivolol-d4 (Major) as the primary internal standard for LC-MS/MS quantification of nebivolol in human plasma supporting ANDA submissions and Phase I clinical pharmacokinetic studies. This compound has been validated in a published method meeting FDA bioanalytical guidelines, achieving a linear range of 0.15–40.4 ng/mL with precision and accuracy within acceptance limits, and successfully applied to a 20 mg oral nebivolol pharmacokinetic study in healthy subjects [1]. The +4 Da mass shift (m/z 410.10 parent ion) provides regulatory-compliant isotopic separation from unlabeled nebivolol (m/z 406.10), minimizing cross-talk interference that can trigger method rejection during regulatory review [2].

Stereoselective Pharmacokinetic Analysis and Enantiomer-Specific Bioavailability Studies

For studies requiring differentiation between nebivolol enantiomers (S-RRR and R-SSS), which exhibit distinct pharmacokinetic profiles (L-nebivolol demonstrates higher Cmax than D-nebivolol in hypertensive patients [3]), procure rac Nebivolol-d4 (Major) as the internal standard for chiral LC-MS/MS methods. A validated method using this compound achieved simultaneous quantification of both enantiomers in human plasma over a 20.0–6000 pg/mL range (r² > 0.99) with intra-day and inter-day precision ≤±15% and accuracy 85%–115%, compliant with US FDA and EU regulatory requirements [4].

Multi-Matrix Bioanalytical Method Development (Ocular, Tissue, or Preclinical Distribution Studies)

Procure rac Nebivolol-d4 (Major) for development and validation of LC-MS/MS methods requiring quantification across multiple biological matrices. Published validation demonstrates successful application in both aqueous humor and plasma using a single method, with accuracy bias ≤9.6% (aqueous humor) and ≤11.4% (plasma), precision RSD ≤11.4%, and linearity over 0.43–750 ng/mL (r² > 0.99) [5]. The demonstrated -20 °C frozen stability over 1 month supports long-term storage of quality control samples and incurred sample reanalysis in multi-site or extended-duration studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac Nebivolol-d4 (Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.